

comparing properties of 2-amino-N,N-dimethylacetamide hydrochloride vs free base

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Compound of Interest

Compound Name: 2-amino-N,N-dimethylacetamide

Cat. No.: B112170

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An In-depth Technical Guide to the Properties of **2-amino-N,N-dimethylacetamide**:
Hydrochloride Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N,N-dimethylacetamide, also known as N,N-dimethylglycinamide, is a versatile chemical intermediate utilized in the synthesis of fine chemicals and as a building block for bioactive molecules in pharmaceutical development, including enzyme inhibitors and CNS-active agents.[1] The compound can be handled as a free base or as a hydrochloride salt. The choice between the free base and the hydrochloride salt form is critical in drug development, as it significantly influences key physicochemical properties such as solubility, stability, and handling characteristics. The hydrochloride salt form is often preferred for its improved shelf-life and handling safety.[1]

This technical guide provides a detailed comparison of the physicochemical properties of **2-amino-N,N-dimethylacetamide** and its hydrochloride salt. It includes structured data tables, detailed experimental protocols for property determination, and workflow visualizations to support researchers in the selection and handling of the optimal form for their specific application.

Physicochemical Properties: A Comparative Analysis

The conversion from the free base to the hydrochloride salt alters the molecular weight, physical state, and other key characteristics. The following tables summarize the known quantitative and qualitative properties of both forms.

Table 2.1: General and Physical Properties

Property	2-amino-N,N-dimethylacetamide (Free Base)	2-amino-N,N-dimethylacetamide HCl (Hydrochloride Salt)
CAS Number	1857-19-8[2][3]	72287-77-5[4][5][6]
Molecular Formula	C ₄ H ₁₀ N ₂ O[2][3]	C ₄ H ₁₁ ClN ₂ O[4][5]
Molecular Weight	102.14 g/mol [2][3]	138.60 g/mol [5][6]
Physical Form	Liquid, Oily Product[7]	Off-white to white powder/solid[1]
Boiling Point	60 °C @ 0.8 Torr[7]	220.1 °C @ 760 mmHg
Melting Point	Not available (Liquid at RT)	Not available

Table 2.2: Solubility and Partitioning Properties

Property	2-amino-N,N-dimethylacetamide (Free Base)	2-amino-N,N-dimethylacetamide HCl (Hydrochloride Salt)
Predicted pKa	8.46 ± 0.10[7]	Not applicable
Calculated logP	-0.9667[2]	Not available
Water Solubility	Expected to be soluble[8]	Highly soluble in water[1]
Organic Solvent Solubility	Good solubility in many solvents[8]	Soluble in common organic solvents[1]

Table 2.3: Stability and Handling

Property	2-amino-N,N-dimethylacetamide (Free Base)	2-amino-N,N-dimethylacetamide HCl (Hydrochloride Salt)
Stability	Air sensitive[7]	Improved stability and shelf-life compared to free base[1]
Hygroscopicity	Not specified	Amine salts can be hygroscopic; specific data not available[9]
Handling Safety	Corrosive; causes severe skin burns and eye damage[8]	Hydrochloride form improves handling safety[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties outlined above.

Protocol for Melting Point Determination (Capillary Method)

This method is applicable to the solid hydrochloride salt.

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. Load the sample into a glass capillary tube by tapping the open end into the powder, aiming for a packed sample height of 2-3 mm.[10]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus.[11]
- **Initial Rapid Heating:** If the approximate melting point is unknown, perform a rapid heating run (10-15 °C/minute) to find a rough estimate. Allow the apparatus to cool significantly before the next step.[12]
- **Accurate Determination:** For an accurate measurement, set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the estimated melting point.[10]

- Slow Heating Phase: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[\[10\]](#)
- Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1 - T2.[\[13\]](#)

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol is considered the gold standard for determining thermodynamic solubility.[\[14\]](#)

- Preparation: Add an excess amount of the compound (either free base or HCl salt) to a known volume of purified water or a relevant aqueous buffer in a sealed glass flask or vial. The excess solid should be clearly visible.[\[14\]](#)[\[15\]](#)
- Equilibration: Place the sealed flasks in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[\[16\]](#)
- Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the saturated aqueous solution by centrifugation or filtration (using a filter that does not adsorb the compound).[\[17\]](#)[\[18\]](#)
- Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[\[15\]](#)[\[18\]](#)
- Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L. The pH of the saturated solution should also be measured and reported.[\[14\]](#)

Protocol for pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant of the protonated free base.

- **Solution Preparation:** Prepare a dilute solution of the free base (e.g., 1-10 mM) in purified water. To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[\[19\]](#)
- **Titration Setup:** Place the solution in a temperature-controlled vessel with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.[\[19\]](#)
- **Titration:** Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.[\[19\]](#)
- **Data Collection:** Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- **Analysis:** Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is equal to the pH at the half-equivalence point—the point at which half of the base has been neutralized.[\[20\]](#)[\[21\]](#) This point is found at the midpoint of the buffer region on the titration curve.

Protocol for Stability Assessment (ICH Q1A Guideline Framework)

Stability studies are performed to establish a re-test period or shelf life and recommended storage conditions.

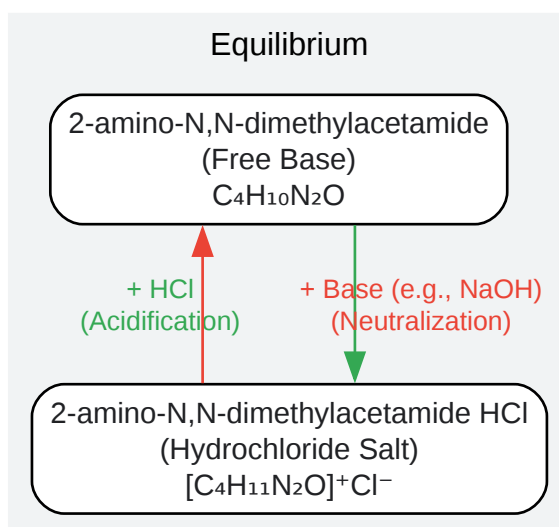
- **Stress Testing:** Conduct forced degradation studies on the substance to identify likely degradation products and establish the intrinsic stability. Conditions include heat (in 10°C increments above accelerated testing), humidity ($\geq 75\%$ RH), oxidation, photolysis, and hydrolysis across a wide pH range.
- **Batch Selection:** Use at least three primary batches of the material for formal stability studies. The manufacturing process for these batches should simulate the final production process.[\[22\]](#)
- **Storage Conditions (Long-Term):** Store samples for a minimum of 12 months under long-term storage conditions. For Climatic Zones I and II, this is typically $25\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$.[\[22\]](#)

- **Storage Conditions (Accelerated):** Store samples for a minimum of 6 months under accelerated conditions, such as $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$. Significant changes under these conditions may warrant intermediate testing.
- **Analysis:** At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), test the samples for attributes susceptible to change, such as appearance, assay, degradation products, and solubility, using validated stability-indicating analytical methods.

Visualized Workflows and Relationships

Conversion between Free Base and Hydrochloride Salt

The relationship between **2-amino-N,N-dimethylacetamide** and its hydrochloride salt is a reversible acid-base reaction. The salt form is typically prepared by treating the free base with hydrochloric acid in a suitable solvent. The free base can be regenerated from the salt by treatment with a base.

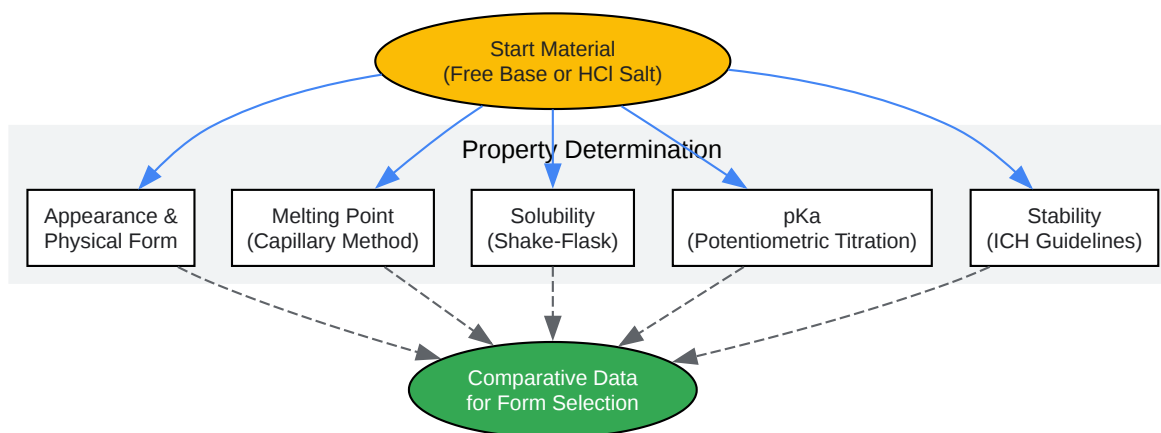


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Caption: Reversible conversion between the free base and HCl salt.

Experimental Workflow for Physicochemical Characterization

A systematic approach is required to characterize the free base and its salt form. The workflow begins with the base material and branches into parallel analytical procedures to determine the key properties that differentiate the two forms.



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